

BMS-690154 vs afatinib irreversible binding

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Compound Focus: **BMS-690154**

Cat. No.: S1802554

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Afatinib: Irreversible ErbB Family Blocker

The table below summarizes key characteristics and experimental data for afatinib.

Feature	Description and Experimental Data
Mechanism of Action	Irreversible, covalent binding to ATP-binding sites of ErbB family receptors (EGFR/ErbB1, HER2/ErbB2, ErbB4) and inhibition of ErbB3 transphosphorylation [1] [2] [3].
Primary Target Kinases	EGFR (wild-type and mutants like L858R, T790M, EGFRvIII), HER2, HER4 [1] [2] [4].

| **Key Pharmacological Findings** | • **Efficacy in NSCLC with Brain Mets:** In murine models, afatinib (30 mg/kg) showed 105% tumor growth inhibition in brain; detected in cerebrospinal fluid (CSF), confirming BBB penetration [5]. • **In Vitro Potency (GBM):** Synergistically inhibited proliferation, clonogenic survival, and invasion of EGFRvIII-expressing glioblastoma cells when combined with Temozolomide (TMZ) [4]. • **PET Imaging (NSCLC):** [[18F]Afatinib PET/CT] kinetic analysis in patients best fit an **irreversible two-tissue compartment model (2T3K_vb)**, confirming its irreversible binding at target sites [6]. || **Commonly Used Cell Lines** | • **NSCLC:** PC-9 (EGFR del19), H3255 (EGFR L858R), H1975 (EGFR L858R/T790M) [5]. • **Glioblastoma (GBM):** U87MG, U87EGFRvIII, U251 [4]. • **HCC:** Huh-7 [7]. || **Commonly Used In Vivo Models** | • Intracerebral xenograft models in nude mice using PC-9.luc (NSCLC) or U87EGFRvIII (GBM) cells [4] [5]. |

Experimental Protocols for Key Findings

Here are detailed methodologies for critical experiments that demonstrate afatinib's action.

Assessing BBB Penetration and In Vivo Efficacy (NSCLC Brain Metastases Model)

This protocol is used to evaluate whether a drug like afatinib can reach and act on intracranial tumors [5].

- **Cell Line and Model Generation:** Use PC-9.luc cells (NSCLC line with EGFR exon 19 deletion, luciferase-tagged). Establish the brain metastasis model in nude mice via **intracerebral injection** of tumor cells.
- **Dosing and Efficacy Monitoring:** Administer afatinib (e.g., 15 or 30 mg/kg/day) orally for 14 days. Monitor tumor growth weekly using **in vivo bioluminescence imaging**.
- **Pharmacokinetic (PK) Sampling:** In a separate cohort, after a single dose (e.g., 30 mg/kg), collect **plasma and cerebrospinal fluid (CSF)** samples at multiple time points. Analyze afatinib concentrations using validated methods (e.g., UPLC).
- **Pharmacodynamic (PD) Analysis:** Harvest brain tumor tissues at specified times post-dose. Process and stain tissue sections for **immunohistochemistry (IHC)** to detect levels of **phosphorylated EGFR (pEGFR Tyr1068)** as a marker of target modulation.

Investigating Combination Therapy and Signaling (Glioblastoma In Vitro Models)

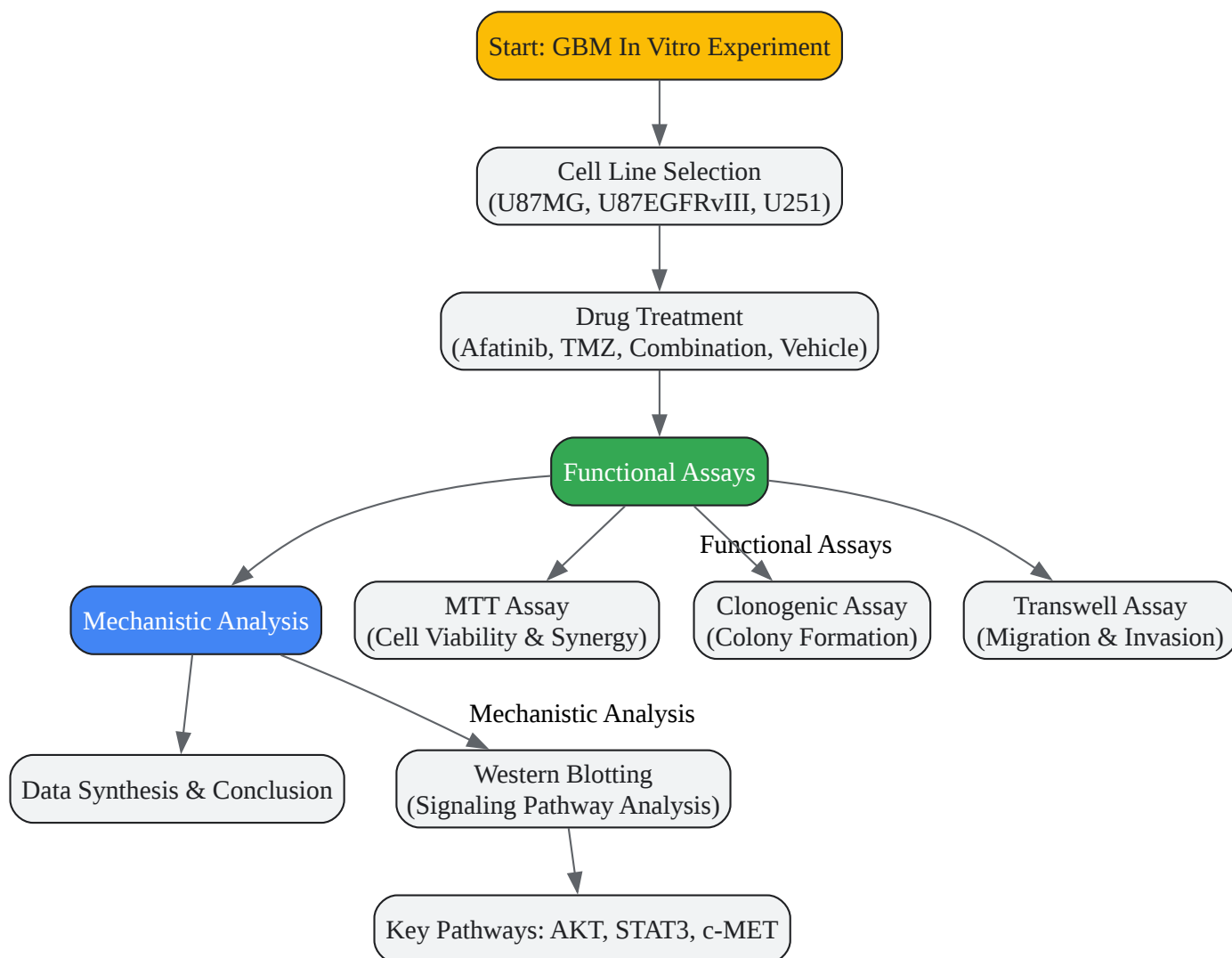
This protocol outlines how to study the synergistic effects and mechanism of afatinib combined with another agent [4].

- **Cell Lines and Treatment:** Use U87MG and U87EGFRvIII glioblastoma cells. Treat cells with afatinib (e.g., 1 μ M), TMZ (e.g., 25 μ M), a combination, or vehicle control (DMSO).
- **Functional Assays:**
 - **MTT Assay:** Seed cells in a 96-well plate, treat for 24-72 hours, add MTT reagent, and measure absorbance at 570 nm to assess cell viability and calculate a **Combination Index (CI)** using CompuSyn software (CI <1 indicates synergy).
 - **Clonogenic Survival Assay:** Treat cells for 48 hours, then allow to grow in drug-free media for 12 days. Fix, stain with crystal violet, and count colonies.

- **Migration/Invasion Assay:** Use Transwell inserts (coated with Matrigel for invasion, uncoated for migration). Seed cells in serum-free medium, place insert in medium with serum, and count migrated/invaded cells after 24 hours.
- **Mechanistic Western Blot Analysis:** Lyse treated cells. Separate proteins by **SDS-PAGE**, transfer to a PVDF membrane, and probe with antibodies against targets of interest (e.g., pEGFR, total EGFR, pAKT, pSTAT3, c-MET, Nanog). This confirms on-target effects and identifies affected signaling pathways (e.g., AKT, JAK2/STAT3).

Signaling Pathway and Experimental Workflow

The diagram below illustrates the experimental workflow for evaluating afatinib's effects in glioblastoma models, based on the protocols above.



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Suggestions for Finding Data on **BMS-690154**

The lack of information on **BMS-690154** in the search results suggests it may be an older development compound or known by another name. To find a direct comparison, you could try:

- **Searching specialized databases:** Look up **BMS-690154** on sites like **PubChem**, **BindingDB**, or **IUPHAR/BPS Guide to PHARMACOLOGY** to find its canonical name and known targets.
- **Reviewing patent literature:** Search the **Google Patents** database using the compound number, which can reveal its initial characterization and biological data.
- **Checking journal archives:** Perform a targeted search on **PubMed** or a specific publisher's site (e.g., **ACS Publications**, **Elsevier**) for "**BMS-690154**" to locate primary research articles.

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